molecular formula C16H19N3O2 B5767459 N-cyclohexyl-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

N-cyclohexyl-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Cat. No.: B5767459
M. Wt: 285.34 g/mol
InChI Key: MVUWTSPZNFFTNH-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a chemical compound with a complex structure that includes a cyclohexyl group, a methyl group, and a phthalazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide typically involves the reaction of cyclohexylamine with 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the oxo group to a hydroxyl group.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.

Scientific Research Applications

N-cyclohexyl-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide
  • Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate
  • 4-hydroxy-1-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

Uniqueness

N-cyclohexyl-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is unique due to its specific structural features, such as the cyclohexyl group and the methyl group on the phthalazine core. These features may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-cyclohexyl-3-methyl-4-oxophthalazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-19-16(21)13-10-6-5-9-12(13)14(18-19)15(20)17-11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUWTSPZNFFTNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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